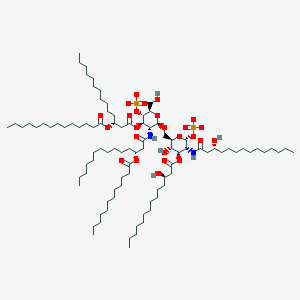
lipid A (E. coli)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lipid A(4-) (E. coli) is a lipid A(4-) obtained by deprotonation of the four phosphate OH groups of the lipid A obtained from E. coli; major species at pH 7.3. It is a conjugate base of a lipid A (E. coli).
科学的研究の応用
Immunological Significance
Lipid A is recognized by the immune system through Toll-like receptor 4 (TLR4), leading to the activation of innate immune responses. This interaction triggers the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta, which are crucial for combating infections. However, excessive systemic release of lipid A can result in severe inflammatory responses, contributing to conditions like septic shock .
Case Study: Sepsis and Lipid A
Research has demonstrated that lipid A can induce septic shock when present in high concentrations during infections. In animal models, administration of lipid A has been shown to replicate the pathophysiological effects observed in sepsis, highlighting its dual role as both a protective agent and a potential cause of harm .
Biosynthesis Pathways
The biosynthesis of lipid A involves a series of enzymatic reactions that are highly conserved across Gram-negative bacteria. Recent studies have developed quantitative models to describe these pathways, which include nine key enzyme-catalyzed steps. These models help elucidate how lipid A production is regulated within bacterial cells and how mutations can affect its synthesis .
Table 1: Key Enzymes in Lipid A Biosynthesis
| Enzyme | Function | Regulation Mechanism |
|---|---|---|
| LpxA | Catalyzes the first step in lipid A synthesis | Degradation signal from lipid A levels |
| LpxC | Involved in the acylation process | Regulated by LpxA disaccharide concentration |
| WaaA | Modifies lipid A structure | Influences overall lipid A production rate |
Vaccine Development
Lipid A derivatives are being explored as adjuvants in vaccine formulations due to their ability to stimulate robust immune responses. For instance, Kdo₂-lipid A, a modified form of lipid A, has been investigated for its potential to enhance vaccine efficacy against various pathogens by promoting TLR4-mediated immune activation .
Case Study: Kdo₂-Lipid A as an Adjuvant
In a study involving a novel E. coli mutant strain capable of synthesizing Kdo₂-lipid A, researchers found that this compound could effectively stimulate innate immune responses without the toxic effects associated with native lipid A . This makes it a promising candidate for developing safer vaccine adjuvants.
Lipid Homeostasis and Stress Response
Lipid droplets produced by E. coli serve as reservoirs for lipids that are essential for membrane repair under stress conditions. The ability to mobilize these lipids is crucial for maintaining cell integrity during environmental challenges . Research indicates that increased levels of lipopolysaccharides are necessary for effective membrane repair, showcasing the importance of lipid homeostasis in bacterial survival.
Interactions with Other Microorganisms
Lipid A also plays a role in microbial interactions, particularly in biofilm formation. Studies have shown that lipid emulsions can enhance the formation of mixed-species biofilms involving E. coli and Candida albicans, highlighting its significance in polymicrobial infections .
Table 2: Effects of Lipid Emulsions on Biofilm Formation
| Concentration of Lipid Emulsion | Effect on Biofilm Formation |
|---|---|
| 10% | Increased complexity and density of biofilms |
| 15% | Inhibition of C. albicans growth |
| 20% | Further enhancement of mixed-species biofilm structure |
化学反応の分析
Key Reactions:
-
Regulation : LpxC and WaaA (KdtA) are regulated via proteolysis. LpxC degradation is triggered by lipid A disaccharide accumulation .
-
Metabolic Channeling : Evidence suggests substrate channeling between LpxH and LpxB to enhance efficiency .
Post-Synthetic Modifications
E. coli lipid A undergoes structural modifications to adapt to environmental stressors or evade host immunity .
Acylation Reactions
-
Late Acyltransferases :
Impact of Knockouts :
| Strain | Lipid A Structure | Phenotype |
|---|---|---|
| ΔlpxM | 2P5A (diphosphoryl penta-acyl) | Reduced endotoxicity |
| ΔlpxL | 2P4A (diphosphoryl tetra-acyl) | Accumulates lipid IVa (precursor) |
Phosphorylation/Dephosphorylation
-
LpxT : Transfers phosphate from undecaprenyl pyrophosphate to lipid A, forming 1-diphosphate .
-
KdkA : Removes the 1-phosphate group under acidic conditions .
Plasma-Induced Lipid A Removal
Exposure to nitrogen afterglow reduces lipid A content by 40–60%, correlating with membrane disruption .
Synthetic Modifications
-
Pd-Catalyzed Cleavage : A lipid-mimicking Pd complex integrated into E. coli membranes cleaves propargyl ethers, enabling controlled release of bioactive molecules .
Analytical Characterization
| Lipid A Species | m/z (Observed) | Acyl Chains | Phosphate Groups |
|---|---|---|---|
| 2P6A (wild-type) | 1796.203 | 6 | 2 |
| 2P5A (ΔlpxM) | 1552.981 | 5 | 2 |
| 2P4A (ΔlpxL) | 1310.758 | 4 | 2 |
Environmental Regulation
特性
分子式 |
C94H174N2O25P2-4 |
|---|---|
分子量 |
1794.3 g/mol |
IUPAC名 |
[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl] phosphate |
InChI |
InChI=1S/C94H178N2O25P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-84(103)115-78(66-60-54-48-42-35-29-23-17-11-5)72-86(105)119-92-88(96-82(101)71-77(65-59-53-47-41-34-28-22-16-10-4)114-83(102)67-61-55-49-43-36-30-24-18-12-6)93(116-79(73-97)90(92)120-122(107,108)109)113-74-80-89(106)91(118-85(104)70-76(99)64-58-52-46-40-33-27-21-15-9-3)87(94(117-80)121-123(110,111)112)95-81(100)69-75(98)63-57-51-45-39-32-26-20-14-8-2/h75-80,87-94,97-99,106H,7-74H2,1-6H3,(H,95,100)(H,96,101)(H2,107,108,109)(H2,110,111,112)/p-4/t75-,76-,77-,78-,79-,80-,87-,88-,89-,90-,91-,92-,93-,94-/m1/s1 |
InChIキー |
GZQKNULLWNGMCW-PWQABINMSA-J |
異性体SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)([O-])[O-])CO)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)([O-])[O-])NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)([O-])[O-])CO)OCC2C(C(C(C(O2)OP(=O)([O-])[O-])NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















